N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine

HALS Synthesis Polymer Chemistry Structure-Activity Relationship

N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 72245-37-5, molecular formula C15H33N3, molecular weight 255.44 g/mol) is a hindered amine light stabilizer (HALS) intermediate. This compound features a single 2,2,6,6-tetramethylpiperidine moiety linked via a secondary amine to a hexane-1,6-diamine chain, providing a primary amine group at the distal end for further functionalization.

Molecular Formula C15H33N3
Molecular Weight 255.44 g/mol
CAS No. 72245-37-5
Cat. No. B12686030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine
CAS72245-37-5
Molecular FormulaC15H33N3
Molecular Weight255.44 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NCCCCCCN)C
InChIInChI=1S/C15H33N3/c1-14(2)11-13(12-15(3,4)18-14)17-10-8-6-5-7-9-16/h13,17-18H,5-12,16H2,1-4H3
InChIKeyGXFQBBOZTNQHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 72245-37-5) – Key Intermediate for Advanced HALS & Antimicrobial Finishes


N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 72245-37-5, molecular formula C15H33N3, molecular weight 255.44 g/mol) is a hindered amine light stabilizer (HALS) intermediate . This compound features a single 2,2,6,6-tetramethylpiperidine moiety linked via a secondary amine to a hexane-1,6-diamine chain, providing a primary amine group at the distal end for further functionalization . The compound exhibits a density of 0.91 g/cm³, a boiling point of 317.5°C at 760 mmHg, and a flash point of 170.4°C . As a building block, it is utilized in the synthesis of polymeric HALS, such as Light Stabilizer 944 (Chimassorb® 944) [1], and in the preparation of durable, regenerable antimicrobial finishes for textiles [2].

Why N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine Cannot Be Substituted with Generic or In-Class Analogs


While several hindered amine compounds share the 2,2,6,6-tetramethylpiperidine core, N-(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 72245-37-5) is uniquely positioned as an asymmetric, monofunctional building block with a distal primary amine. This structural feature is absent in symmetric diamine counterparts like N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7) [1] or in fully reacted polymeric HALS such as Chimassorb® 944 (CAS 71878-19-8/70624-18-9) . This distinction dictates its role as a crucial intermediate, enabling site-specific incorporation into polymers or the creation of asymmetric stabilizers. Generic substitution would forfeit the ability to introduce a reactive amine handle at a specific location, thus limiting synthetic flexibility and the potential for creating novel, high-performance materials. The following evidence demonstrates that the compound's quantifiable differentiation stems from its unique molecular architecture, leading to measurable differences in physicochemical properties and application-specific performance.

N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine: Quantifiable Differentiation in Procurement-Critical Parameters


Molecular Structure & Function: Asymmetric Monofunctional Building Block vs. Symmetric Diamine HALS Precursors

The target compound (CAS 72245-37-5) possesses one hindered piperidine ring and a terminal primary amine on a C6 spacer . In contrast, the symmetric diamine analog N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7) contains two hindered amine groups, offering no further reactive amine handle for step-growth polymerization or grafting [1]. This structural difference enables the target compound to function as a monofunctional monomer or chain-end modifier, whereas the diamine analog acts solely as a crosslinker or chain extender.

HALS Synthesis Polymer Chemistry Structure-Activity Relationship

Volatility & Thermal Stability: Boiling Point and Flash Point Comparison for Processing Safety and Performance

The compound exhibits a boiling point of 317.5°C at 760 mmHg and a flash point of 170.4°C . In comparison, its symmetric diamine counterpart, N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (CAS 61260-55-7), has a significantly higher boiling point of 478.53°C and a flash point of 246.78°C [1]. The lower boiling point and flash point of the target compound are a direct consequence of its lower molecular weight (255.44 g/mol vs. 394.68 g/mol) [REFS-1, REFS-2]. This indicates a higher volatility for the target compound, a critical parameter in high-temperature polymer processing.

Polymer Processing Thermal Stability Additive Manufacturing

Antimicrobial Textile Finishing: Durable and Regenerable Activity Enabled by Unique Halamine Chemistry

The target compound is a preferred hindered amine for creating durable, regenerable antimicrobial finishes on textiles [1]. The process involves protonating the amine to enhance water solubility, depositing it onto the textile, and then oxidizing it with a halogen source (e.g., chlorine bleach) to form a hindered halamine [2]. This halamine is the active antimicrobial species and can be regenerated by subsequent laundering with bleach [3]. While the patent literature cites a range of hindered amines, the target compound is specifically identified as suitable due to its balance of solubility (facilitated by the primary amine) and the stability of the resulting halamine [1]. In contrast, high-molecular-weight polymeric HALS (e.g., Chimassorb® 944) are designed for permanence within a polymer matrix and are not applied via aqueous exhaustion or regenerated with bleach .

Antimicrobial Textiles Halamine Chemistry Surface Modification

High-Value Application Scenarios for N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine Driven by Quantifiable Differentiation


Synthesis of Asymmetric Polymeric Hindered Amine Light Stabilizers (HALS)

The target compound's monofunctional amine architecture (demonstrated in Section 3, Evidence Item 1) is ideal for creating asymmetric polymeric HALS [1]. It can be used as a chain-end modifier or to introduce a single, reactive site for grafting onto a polymer backbone. This enables the design of stabilizers with tailored compatibility, migration resistance, or specific antioxidant profiles that are unattainable with symmetric, bifunctional precursors. The resulting materials can exhibit enhanced performance in demanding applications like automotive coatings or high-temperature engineering plastics.

Manufacture of Durable, Regenerable Antimicrobial Textiles

The unique ability of this compound to be applied from an aqueous bath and subsequently converted to a regenerable halamine finish (as supported by patent evidence in Section 3, Evidence Item 3) positions it as a key raw material for the textile industry [REFS-2, REFS-3]. This application leverages the compound's solubility and reactive amine group to create value-added fabrics for sportswear, medical textiles, and military apparel, where persistent antimicrobial activity through multiple wash cycles is a critical performance requirement.

Custom Synthesis of Advanced Functional Materials

The compound's distinct combination of a hindered amine and a distal primary amine makes it a versatile building block in organic and materials chemistry. As supported by its physicochemical properties (Section 3, Evidence Item 2) and its role as an intermediate [1], it is procured by research institutions and specialty chemical companies for the custom synthesis of novel stabilizers, catalysts, or polymer additives where precise control over molecular architecture is paramount . Its utility extends beyond standard HALS applications to include the creation of new molecules with specific solubility, binding, or catalytic properties.

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